![molecular formula C15H11NO2S B12829161 3-(Benzo[d]thiazol-2-yl)-2-hydroxy-5-methylbenzaldehyde](/img/structure/B12829161.png)
3-(Benzo[d]thiazol-2-yl)-2-hydroxy-5-methylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzo[d]thiazol-2-yl)-2-hydroxy-5-methylbenzaldehyde is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
準備方法
The synthesis of 3-(Benzo[d]thiazol-2-yl)-2-hydroxy-5-methylbenzaldehyde can be achieved through several synthetic routes. One common method involves the Knoevenagel condensation reaction, where an aromatic aldehyde reacts with a thiazole derivative in the presence of a base such as piperidine . Another approach includes the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields . Industrial production methods often involve one-pot multicomponent reactions, which are efficient and cost-effective for large-scale synthesis .
化学反応の分析
3-(Benzo[d]thiazol-2-yl)-2-hydroxy-5-methylbenzaldehyde undergoes various chemical reactions, including:
科学的研究の応用
3-(Benzo[d]thiazol-2-yl)-2-hydroxy-5-methylbenzaldehyde has a wide range of scientific research applications:
作用機序
The mechanism of action of 3-(Benzo[d]thiazol-2-yl)-2-hydroxy-5-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, such as topoisomerase, leading to the disruption of DNA replication and cell division . Additionally, the compound can induce apoptosis in cancer cells by activating caspase pathways and causing mitochondrial dysfunction .
類似化合物との比較
3-(Benzo[d]thiazol-2-yl)-2-hydroxy-5-methylbenzaldehyde can be compared with other benzothiazole derivatives, such as:
3-(Benzo[d]thiazol-2-yl)-2-methylaniline: This compound has similar structural features but differs in its functional groups, leading to different chemical and biological properties.
N-(6-chlorobenzo[d]thiazol-2-yl)-2-oxoquinolin-1(2H)-yl)benzamide: This derivative exhibits distinct pharmacological activities and is used in different therapeutic applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and biological activity.
特性
分子式 |
C15H11NO2S |
|---|---|
分子量 |
269.3 g/mol |
IUPAC名 |
3-(1,3-benzothiazol-2-yl)-2-hydroxy-5-methylbenzaldehyde |
InChI |
InChI=1S/C15H11NO2S/c1-9-6-10(8-17)14(18)11(7-9)15-16-12-4-2-3-5-13(12)19-15/h2-8,18H,1H3 |
InChIキー |
KBXQWCNIDPFYDM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C2=NC3=CC=CC=C3S2)O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzo[d][1]benzazepin-7-yl]-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide](/img/structure/B12829078.png)


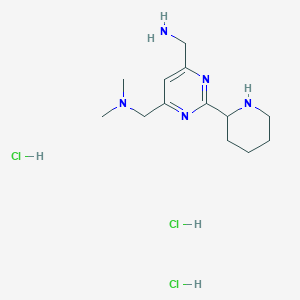
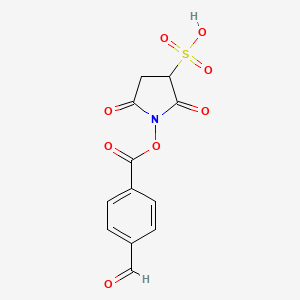

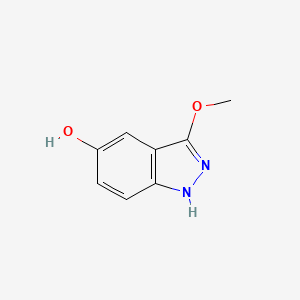

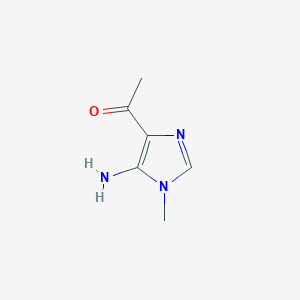
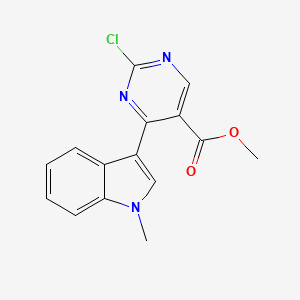
![2-Ethyl-7-nitro-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B12829143.png)
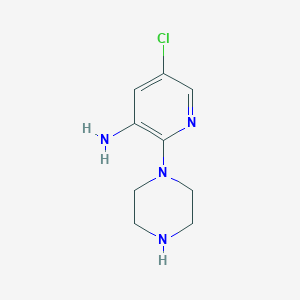

![(2S,4R)-1-((S)-2-(2-(2-(2-(((3R,5S)-5-(((4-((S)-4-Acryloyl-3-(cyanomethyl)piperazin-1-yl)-7-(naphthalen-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl)oxy)methyl)-1-methylpyrrolidin-3-yl)oxy)ethoxy)ethoxy)acetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-](/img/structure/B12829171.png)
